2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide often involves multi-step chemical processes. For instance, a series of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized through condensation reactions and characterized by various spectroscopic methods, highlighting the synthetic approach to similar complex molecules (Kanagarajan, Thanusu, & Gopalakrishnan, 2010). This process typically involves the careful selection of starting materials and reagents to build the desired molecular framework efficiently.
Molecular Structure Analysis
The molecular structure of compounds like 2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide is crucial for understanding their chemical behavior. Crystallographic studies provide insight into the conformation and configuration of such molecules. For instance, crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been reported, showing folded conformations stabilized by intramolecular hydrogen bonding, which is essential for the molecular interaction studies (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide and its analogs can be diverse, depending on the functional groups present. For example, novel synthetic methods for creating 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides with morpholinyl or pyrrolidinyl groups have been developed, showcasing the variety of reactions such compounds can undergo (Hayashi et al., 2004).
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to 2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide. For instance, a study explored the synthesis of pyrimidine-triazole derivatives with significant antimicrobial activity against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Another research demonstrated the synthesis and in vitro evaluation of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, which exhibited notable antibacterial and antifungal activities (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Anticancer Properties
Compounds structurally similar to 2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide have been studied for their potential anticancer properties. For example, novel pyrimidine derivatives have been synthesized, showing promise as anti-inflammatory and analgesic agents, which can be relevant in cancer management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Characterization
The synthesis and characterization of these compounds have been a focus of research, providing insights into their potential applications. A study detailed the design, synthesis, and spectral characterization of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Antifungal Agents
These compounds have also been studied for their antifungal properties. Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, effective against various fungal species, including Candida and Aspergillus (Bardiot et al., 2015).
Antitubercular Activities
The synthesis of pyrimidine-azitidinone analogues with antimicrobial and antitubercular activities has also been reported, highlighting the potential of these compounds in treating tuberculosis (Chandrashekaraiah et al., 2014).
Antiallergic Agents
Moreover, these compounds have been explored for their potential as antiallergic agents. A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides demonstrated their efficacy as antiallergic compounds (Menciu et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-19(9-14-11-20-17-4-2-1-3-16(14)17)21-12-15-10-18(23-13-22-15)24-5-7-26-8-6-24/h1-4,10-11,13,20H,5-9,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHBGPMELUAPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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